molecular formula C19H17Cl2N3S B2954073 N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 339278-86-3

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No.: B2954073
CAS No.: 339278-86-3
M. Wt: 390.33
InChI Key: ZDMPPRUPLNBDNL-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine (CAS: 339278-86-3; molecular formula: C₁₉H₁₇Cl₂N₃S; molar mass: 390.33 g/mol) is a pyrimidine derivative featuring dual 4-chlorophenyl substituents: a 4-chlorobenzylamine group at position 4 and a [(4-chlorophenyl)sulfanyl]methyl moiety at position 6 of the pyrimidine core . This compound’s structural uniqueness lies in its sulfur-containing substituent, which may enhance lipophilicity and modulate electronic properties compared to oxygen- or nitrogen-based analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3S/c1-13-23-17(12-25-18-8-6-16(21)7-9-18)10-19(24-13)22-11-14-2-4-15(20)5-3-14/h2-10H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMPPRUPLNBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, a compound with the CAS number 338960-32-0, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula for this compound is C19H17Cl2N3S, with a molecular weight of 390.33 g/mol. The compound features a pyrimidine core substituted with chlorobenzyl and chlorophenyl sulfanyl groups, enhancing its lipophilicity and biological interactions.

Physical Properties

PropertyValue
Boiling Point548.1 ± 50.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa5.87 ± 0.19 (Predicted)

Biological Activity

Preliminary studies suggest that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

The biological activity of this compound may be attributed to its ability to interact with various biological targets through molecular docking studies. The presence of the chlorinated aromatic rings increases the likelihood of interactions with protein targets due to enhanced binding affinities.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial properties of similar pyrimidine derivatives, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria.
    • The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines (e.g., MCF-7, HeLa) indicated that compounds with similar structures induced apoptosis and inhibited proliferation.
    • Mechanistic studies suggested involvement of mitochondrial pathways in mediating cell death.
  • Enzyme Inhibition :
    • Research highlighted the inhibition of specific kinases by pyrimidine derivatives, potentially leading to therapeutic applications in cancer treatment.
    • Enzyme kinetics studies revealed competitive inhibition profiles.

Comparison with Similar Compounds

Key Observations:

  • Chlorine Substitution : The target compound’s dual 4-chlorophenyl groups increase molar mass and lipophilicity compared to its benzyl analog (CAS 338960-31-9), likely enhancing membrane permeability .
  • Sulfanyl vs. Amino Groups: Sulfanyl moieties (as in the target compound) are less polar than amino groups (e.g., in CAS 435.35 ), reducing hydrogen-bonding capacity but improving metabolic stability.
  • Steric Effects : The 2-methyl group in the target compound may restrict ring puckering, contrasting with bulkier substituents like 2-phenyl in CAS 435.35 .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example, halogenation at the 6-position followed by nucleophilic substitution with [(4-chlorophenyl)sulfanyl]methanol. Sodium borohydride or Pd-catalyzed cross-coupling may optimize yields . Reaction conditions (solvent polarity, temperature, and catalyst choice) significantly influence regioselectivity. Monitor intermediates via LC-MS and TLC, and purify using column chromatography with gradient elution .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous structural validation . Purity can be assessed via HPLC (>95% area under the curve) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence its physicochemical properties?

  • Answer : SC-XRD data reveal weak C–H⋯π and C–H⋯S interactions between the chlorobenzyl and sulfanyl groups, forming layered networks . Hydrogen bonding (N–H⋯N) within the pyrimidine ring contributes to planarity, enhancing thermal stability (TGA analysis). Mercury CSD 2.0 can visualize packing motifs and calculate void volumes for porosity assessment .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related pyrimidine derivatives?

  • Answer : Comparative SAR studies show that 4-chlorophenyl groups enhance lipophilicity (logP >3.5), improving membrane permeability. Replacing sulfur with oxygen in the sulfanyl group reduces antifungal activity (MIC increases from 2 µg/mL to >16 µg/mL), suggesting sulfur’s role in target binding . DFT calculations (B3LYP/6-31G*) can model electronic effects of substituents .

Q. What analytical strategies resolve contradictions in reported polymorphic forms of similar chlorinated pyrimidines?

  • Answer : Conflicting polymorph reports arise from varying crystallization solvents (e.g., ethanol vs. DMF). Use DSC to identify phase transitions and PXRD to distinguish polymorphs. PLATON’s ADDSYM algorithm detects missed symmetry elements in SC-XRD data, ensuring correct space group assignment . For metastable forms, variable-temperature NMR tracks conformational changes .

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and OLEX2 for visualization. Check for twinning with ROTAX .
  • Computational Modeling : Employ Gaussian16 for DFT studies and Avogadro for molecular docking prep .
  • Data Validation : Cross-reference CIF files with checkCIF/PLATON to flag ADDsYM alerts .

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